molecular formula C14H18O2 B8772386 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate CAS No. 3439-94-9

4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate

Cat. No. B8772386
Key on ui cas rn: 3439-94-9
M. Wt: 218.29 g/mol
InChI Key: ODYDQOOXSVNMCJ-UHFFFAOYSA-N
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Patent
US06180316B2

Procedure details

The reaction was carried out in the same manner as in the Synthesis Example 1(1), except for using vinyl acetate, dicyclopentadiene, and 5-acetoxycarbonylbicyclo[2.2.1]hept-2-ene at a molar ratio of 3:1(as cyclopentadiene):1 as reaction raw materials, to obtain 8-acetoxytetracyclo[4.4.0.12,5.17,10]dodec-3-ene of the following formula (13) at an yield of 36%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-acetoxycarbonylbicyclo[2.2.1]hept-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH2:7]1[CH:11]2[CH:12]3[CH:16]=[CH:15][CH:14]([CH:10]2[CH:9]=[CH:8]1)[CH2:13]3.C(OC(C1CC2CC1C=C2)=O)(=O)C.C1CC=CC=1>>[C:1]([O:4][CH:5]1[CH2:6][CH:7]2[CH2:8][CH:9]1[CH:10]1[CH:11]2[CH:12]2[CH2:13][CH:14]1[CH:15]=[CH:16]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Three
Name
5-acetoxycarbonylbicyclo[2.2.1]hept-2-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(=O)C1C2C=CC(C1)C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C2C3C4C=CC(C3C(C1)C2)C4
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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